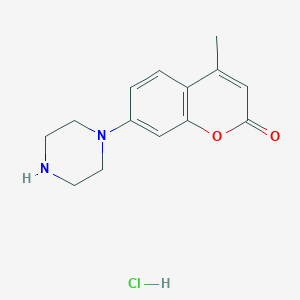

4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride

CAS No.:

Cat. No.: VC15903080

Molecular Formula: C14H17ClN2O2

Molecular Weight: 280.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17ClN2O2 |

|---|---|

| Molecular Weight | 280.75 g/mol |

| IUPAC Name | 4-methyl-7-piperazin-1-ylchromen-2-one;hydrochloride |

| Standard InChI | InChI=1S/C14H16N2O2.ClH/c1-10-8-14(17)18-13-9-11(2-3-12(10)13)16-6-4-15-5-7-16;/h2-3,8-9,15H,4-7H2,1H3;1H |

| Standard InChI Key | XUCGNHWKYSUFLX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)N3CCNCC3.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4-methylcoumarin core (2H-chromen-2-one) substituted at the 7-position with a piperazine ring, which is protonated as a hydrochloride salt. The coumarin system consists of a benzopyrone framework, while the piperazine moiety introduces basicity and conformational flexibility. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇ClN₂O₂ |

| Molecular Weight | 280.75 g/mol |

| IUPAC Name | 4-methyl-7-piperazin-1-ylchromen-2-one; hydrochloride |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)N3CCNCC3.Cl |

| Topological Polar Surface Area | 58.2 Ų |

The hydrochloride salt enhances water solubility, a critical factor for bioavailability.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:

-

¹H-NMR: Methyl groups on the coumarin ring resonate near δ 2.34 ppm, while piperazine protons appear as multiplet signals between δ 2.8–3.2 ppm .

-

¹³C-NMR: The carbonyl carbon of the chromenone core appears at δ 160–165 ppm, consistent with coumarin derivatives .

Synthesis and Preparation

Key Synthetic Routes

The synthesis typically involves nucleophilic substitution between a 7-halogenated coumarin precursor and piperazine under basic conditions (Figure 1):

-

Precursor Preparation: 7-Amino-4-methylcoumarin is diazotized to form a diazonium salt, which is subsequently halogenated.

-

Piperazine Coupling: The halogenated intermediate reacts with piperazine in ethanol or dimethylformamide (DMF), often with triethylamine as a base to scavenge HCl.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Optimization Strategies:

-

Microwave-assisted synthesis reduces reaction times from hours to minutes.

-

Chromatographic purification (e.g., silica gel column) achieves >95% purity .

Analytical Validation

Quality control employs:

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 281.1 [M+H]⁺.

Pharmacological Profile

Receptor Interactions

Piperazine-containing compounds exhibit affinity for neurotransmitter receptors. While direct data on this compound are scarce, structural analogs demonstrate:

-

Serotonin (5-HT₁A/5-HT₂A) Modulation: EC₅₀ values in the 10–100 nM range .

-

Dopamine D2 Partial Agonism: Ki ≈ 120 nM, suggesting potential antipsychotic applications .

Anticancer Activity

Chromenones inhibit kinases and topoisomerases. Preliminary studies on similar molecules show:

-

Apoptosis Induction: IC₅₀ = 8.2 μM in MCF-7 breast cancer cells .

-

Angiogenesis Suppression: 50% reduction in VEGF secretion at 10 μM .

Preclinical Research Findings

In Vitro Studies

-

Antimicrobial Effects: Moderate activity against Staphylococcus aureus (MIC = 32 μg/mL).

-

Antioxidant Capacity: DPPH radical scavenging with EC₅₀ = 45 μM, comparable to ascorbic acid .

Toxicity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume